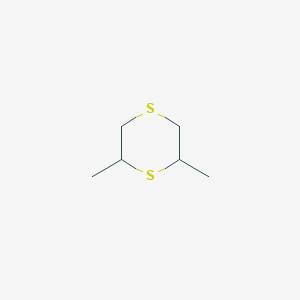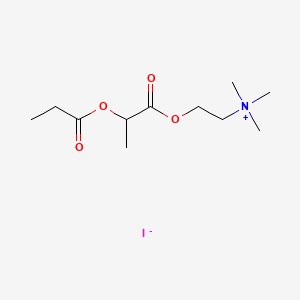
Propionyllactoylcholine iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propionyllactoylcholine iodide is a chemical compound that belongs to the class of quaternary ammonium salts It is characterized by the presence of a propionyl group, a lactoyl group, and a choline moiety, with iodide as the counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propionyllactoylcholine iodide typically involves the reaction of choline with propionyl chloride and lactoyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with iodide to yield the final product. The reaction conditions often include the use of an organic solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Propionyllactoylcholine iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of different quaternary ammonium salts.
Oxidation and Reduction: The compound can participate in redox reactions, where the propionyl and lactoyl groups may be oxidized or reduced under specific conditions.
Hydrolysis: The ester bonds in the propionyl and lactoyl groups can be hydrolyzed in the presence of acids or bases, leading to the formation of choline and the corresponding carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, thiolates, and amines. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide, potassium permanganate, or sodium borohydride may be used, depending on the desired transformation.
Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide, are employed to cleave the ester bonds.
Major Products Formed
Substitution Reactions: New quaternary ammonium salts with different counterions.
Oxidation and Reduction: Oxidized or reduced forms of the propionyl and lactoyl groups.
Hydrolysis: Choline, propionic acid, and lactic acid.
Applications De Recherche Scientifique
Propionyllactoylcholine iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a phase-transfer catalyst in various reactions.
Biology: Studied for its potential role in modulating neurotransmitter activity and as a probe for studying choline metabolism.
Medicine: Investigated for its potential therapeutic effects, including its use as a cholinergic agent in the treatment of neurological disorders.
Industry: Utilized in the formulation of specialty chemicals and as an additive in certain industrial processes.
Mécanisme D'action
The mechanism of action of propionyllactoylcholine iodide involves its interaction with cholinergic receptors in the nervous system. The compound mimics the action of acetylcholine, a neurotransmitter, by binding to and activating these receptors. This leads to the modulation of neurotransmitter release and signal transduction pathways, ultimately affecting various physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetylcholine iodide: Another quaternary ammonium salt with a similar structure but with an acetyl group instead of propionyl and lactoyl groups.
Butyrylcholine iodide: Contains a butyryl group instead of propionyl and lactoyl groups.
Lactoylcholine iodide: Contains only a lactoyl group without the propionyl group.
Uniqueness
Propionyllactoylcholine iodide is unique due to the presence of both propionyl and lactoyl groups, which may confer distinct chemical and biological properties. This dual functionality allows for more versatile applications and potentially enhanced therapeutic effects compared to similar compounds.
Propriétés
Numéro CAS |
73231-77-3 |
|---|---|
Formule moléculaire |
C11H22INO4 |
Poids moléculaire |
359.20 g/mol |
Nom IUPAC |
trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium;iodide |
InChI |
InChI=1S/C11H22NO4.HI/c1-6-10(13)16-9(2)11(14)15-8-7-12(3,4)5;/h9H,6-8H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
OMKOJLACFQWJDN-UHFFFAOYSA-M |
SMILES canonique |
CCC(=O)OC(C)C(=O)OCC[N+](C)(C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


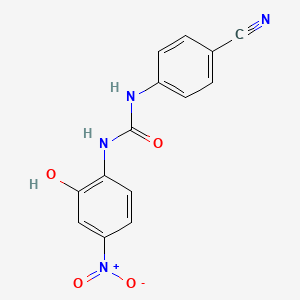
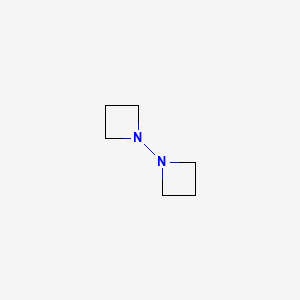
![N-Acetyl-3-(4-oxo-3-{2-[4-(phosphonomethyl)phenyl]hydrazinylidene}cyclohexa-1,5-dien-1-yl)-D-alanine](/img/structure/B14460225.png)
![[3-(4-Hydroxyphenoxy)phenyl]methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14460226.png)
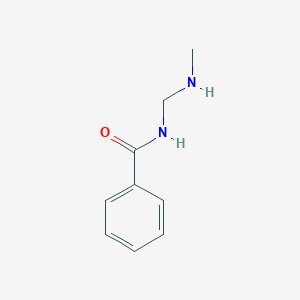
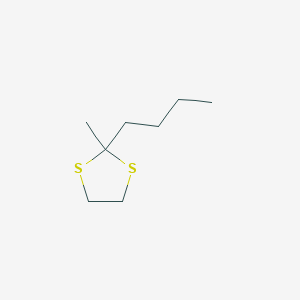

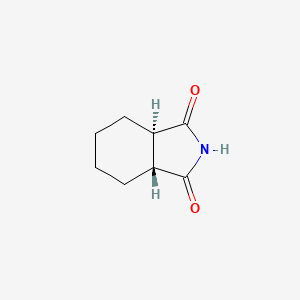
![7,7-Dimethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14460274.png)


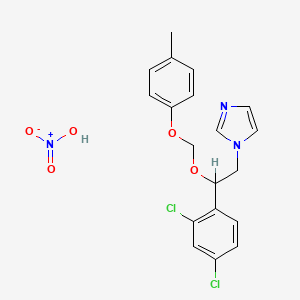
![Spiro[2.3]hexane-4-carbohydrazide](/img/structure/B14460288.png)
